4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure combining a pyridine ring, a triazole ring, and a quinoxaline moiety, making it a versatile scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoxaline Core: This step often involves the condensation of an o-phenylenediamine with a suitable diketone or dicarboxylic acid derivative under acidic or basic conditions to form the quinoxaline ring.
Introduction of the Triazole Ring: The quinoxaline intermediate is then subjected to cyclization with a hydrazine derivative to form the triazole ring.
Attachment of the Pyridinylsulfanyl Group: The final step involves the nucleophilic substitution of a pyridinylsulfanyl group onto the triazole-quinoxaline scaffold, typically using a pyridine thiol and a suitable leaving group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.
Biology
In biological research, 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
Medicinally, this compound has shown promise in the development of drugs for treating various diseases, including cancer and infectious diseases. Its unique structure allows for the modulation of biological activity, making it a valuable scaffold in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and fluorescent dyes. Its stability and electronic properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Pyridinylsulfanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
- 4-(2-Pyridinylsulfanyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline
- 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoline
Uniqueness
Compared to similar compounds, 4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.
Properties
IUPAC Name |
4-pyridin-2-ylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N5S/c16-15(17,18)14-22-21-12-13(24-11-7-3-4-8-19-11)20-9-5-1-2-6-10(9)23(12)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJPEAFWENMSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C(F)(F)F)SC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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